3-(9H-carbazol-9-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide
Description
This compound features a carbazole core linked via a propanehydrazide bridge to an (E)-configured 2-methylindol-3-yl methylidene group. The carbazole moiety, a planar heteroaromatic system, is known for its electron-rich properties and pharmacological relevance, while the indole group contributes to π-π stacking and hydrogen-bonding interactions.
Properties
Molecular Formula |
C25H22N4O |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C25H22N4O/c1-17-21(18-8-2-5-11-22(18)27-17)16-26-28-25(30)14-15-29-23-12-6-3-9-19(23)20-10-4-7-13-24(20)29/h2-13,16,27H,14-15H2,1H3,(H,28,30)/b26-16+ |
InChI Key |
NKWVBPWMIZTCAE-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide typically involves a multi-step process. One common method includes the condensation of 3-(9H-carbazol-9-yl)propanehydrazide with 2-methyl-1H-indole-3-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(9H-carbazol-9-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(9H-carbazol-9-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Carbazole Core
- 3,6-Diiodo Substitution ():
The compound 3-(3,6-diiodo-9H-carbazol-9-yl)-N′-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide incorporates iodine atoms at the 3 and 6 positions of the carbazole.- Impact:
- Increased molecular weight (MW = 604.25 g/mol) and lipophilicity compared to the non-iodinated target compound.
- Heavy atoms may enhance X-ray crystallography resolution but reduce aqueous solubility.
Electron-withdrawing iodine could alter electronic distribution, affecting binding to biological targets .
Unsubstituted Carbazole ():
In 3-(9H-carbazol-9-yl)-N′-[(E)-4-chlorobenzylidene]propanehydrazide, the carbazole lacks substituents.- Impact:
- Higher planarity (r.m.s. deviation = 0.003 Å) facilitates π-π stacking.
- Simpler synthesis (78% yield via condensation) compared to halogenated derivatives .
Variations in the Arylidene Moiety
- 4-Chlorophenyl ():
Replacing the indole with a 4-chlorophenyl group simplifies the structure.- Impact:
Crystal packing involves N–H⋯O hydrogen bonds and C–H⋯π interactions, forming a 3D network .
3-Nitrophenyl ():
The nitro group in 3-(9H-carbazol-9-yl)-N′-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide introduces strong electron withdrawal.- Impact:
- Enhanced electrophilicity may improve reactivity in catalytic or sensing applications.
2-Hydroxynaphthyl ():
The naphthyl group in 3-(9H-carbazol-9-yl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]propanehydrazide adds bulk and hydrogen-bonding sites.- Impact:
- Improved binding to proteins via hydroxyl interactions.
- Increased steric hindrance may limit packing efficiency .
Hybrid Structures with Heterocycles
- Oxadiazole Derivatives ():
Compounds like 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)acetate replace the hydrazide with an oxadiazole ring.- Impact:
- Oxadiazole’s rigidity enhances thermal stability but reduces flexibility for target binding.
Biological evaluation shows moderate antimicrobial activity .
Amide-Linked Indoles ():
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide uses an amide linker instead of hydrazide.- Impact:
- Amide bonds offer hydrolytic stability but fewer hydrogen-bonding sites compared to hydrazides.
Key Comparative Data Table
*Calculated based on molecular formula.
Research Findings and Implications
- Synthetic Accessibility: The target compound and its analogs are typically synthesized via condensation of carbazole hydrazides with aldehydes/ketones (e.g., ). Yields range from 78% (chlorophenyl) to lower yields for sterically hindered derivatives.
- The indole’s methyl group may optimize steric fit in enzyme pockets.
- Material Science Applications: Derivatives with heavy atoms (e.g., iodine in ) or extended conjugation () are candidates for OLEDs or sensors due to enhanced electron transport and luminescence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
